3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate
CAS No.: 958697-63-7
Cat. No.: VC2196784
Molecular Formula: C15H11ClN2O4S
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate - 958697-63-7](/images/structure/VC2196784.png)
Specification
CAS No. | 958697-63-7 |
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Molecular Formula | C15H11ClN2O4S |
Molecular Weight | 350.8 g/mol |
IUPAC Name | [3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-chloroacetate |
Standard InChI | InChI=1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18) |
Standard InChI Key | BLODBORCWWDPBJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl |
Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)OC(=O)CCl |
Introduction
Chemical Identity and Nomenclature
Primary Identification
3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate is an organic compound characterized by its unique structure featuring a benzisothiazol ring system connected to a phenyl group via an amino linkage, with the phenyl bearing a chloroacetate group. The compound is identified in chemical databases and commercial catalogs through several systematic identifiers:
Identifier Type | Value |
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CAS Registry Number | 958697-63-7 |
Molecular Formula | C15H11ClN2O4S |
InChI Code | 1S/C15H11ClN2O4S/c16-9-14(19)22-11-5-3-4-10(8-11)17-15-12-6-1-2-7-13(12)23(20,21)18-15/h1-8H,9H2,(H,17,18) |
InChI Key | BLODBORCWWDPBJ-UHFFFAOYSA-N |
Synonyms and Alternative Nomenclature
The compound appears in scientific literature and commercial catalogs under several alternative names that reflect its chemical structure:
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3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl chloroacetate (IUPAC name)
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3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chloroacetate
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3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chloroethanoate
Physical and Chemical Properties
Structural Features
The compound comprises three key structural components that define its chemical behavior: a 1,2-benzisothiazol core with dioxido modification at positions 1 and 1, an amino linkage connecting this core to a phenyl ring, and a chloroacetate group attached to the phenyl ring. This structural arrangement contributes to its chemical reactivity profile and potential biological interactions.
Molecular Properties
The physical and chemical properties of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate are summarized in the following table:
Property | Value |
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Molecular Weight | 350.78 g/mol |
Physical State | Solid (at standard conditions) |
Recommended Storage | Refrigerated |
Commercial Purity | 95% |
Country of Origin | CN (China) |
Supplier | Catalog Number | Purity | Additional Information |
---|---|---|---|
Combi-Blocks, Inc. | COMH042362FC | 95% | Storage: Refrigerated |
AK Scientific | 4827CL | 95% | Product availability confirmed |
Matrix Scientific | 101924-856 | Not specified | Limited availability information |
Supply Chain Considerations
Structural Relationships and Related Compounds
Related Chemical Entities
The compound shares structural similarities with several other chemical entities that have been studied for their biological activities:
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2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide (CID: 71607189), which features an acetamide rather than an acetate linkage
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Various N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs that have demonstrated potent inhibitory activity against ion channels
Structural Classification
The benzisothiazol scaffold present in the compound represents an important heterocyclic system found in various bioactive molecules. The 1,1-dioxido modification of this scaffold creates a sulfonamide-like structural feature that can participate in hydrogen bonding interactions, potentially contributing to biological activity profiles.
Analytical Considerations
Identification Methods
The compound can be identified and characterized using standard analytical techniques applicable to organic compounds with similar structural features:
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Spectroscopic methods:
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NMR spectroscopy would reveal characteristic signals for aromatic protons, the methylene group in the chloroacetate moiety, and the amino proton
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IR spectroscopy would show characteristic bands for the sulfone (S=O) stretching vibrations, ester carbonyl, and N-H stretching
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Mass spectrometry would provide molecular weight confirmation and fragmentation patterns
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Chromatographic methods:
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High-performance liquid chromatography (HPLC) for purity determination
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Thin-layer chromatography (TLC) for reaction monitoring and purification guidance
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Research and Development Implications
Future Research Directions
Several promising avenues for further investigation of this compound include:
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Comprehensive biological activity profiling against a panel of ion channels and other potential targets
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Structure-activity relationship studies through synthesis and evaluation of structural analogs
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Detailed mechanistic investigations to understand the potential reactivity of the chloroacetate group with biological nucleophiles
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Crystallographic studies to determine binding modes with potential protein targets
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